3,4-dephostatin
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Overview
Description
Methyl-3,4-dephostatin is a small molecule inhibitor known for its ability to inhibit protein tyrosine phosphatases. It is a tyrphostin-related compound isolated from the Streptomyces MJ742-NF5 strain. This compound has shown significant potential in various biological and chemical applications due to its stability and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-3,4-dephostatin can be synthesized through a series of chemical reactions involving the nitration of aniline derivatives followed by reduction and methylation. The synthetic route typically involves the following steps:
Nitration: Aniline is nitrated to form 3,4-dinitroaniline.
Reduction: The nitro groups are reduced to amino groups, resulting in 3,4-diaminoaniline.
Methylation: The amino groups are methylated to form methyl-3,4-dephostatin.
Industrial Production Methods
Industrial production of methyl-3,4-dephostatin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the nitration, reduction, and methylation steps.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl-3,4-dephostatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-3,4-dephostatin has a wide range of scientific research applications:
Chemistry: Used as an inhibitor for methyltransferases and kinase-related inhibitors.
Biology: Promotes nerve growth factor-based neurite formation in pheochromocytoma PC12 cells.
Medicine: Acts as a protein tyrosine phosphatase inhibitor, showing potential in cancer research and treatment.
Industry: Used in the development of new antimicrobial therapies by targeting virulence factors in pathogens
Mechanism of Action
Methyl-3,4-dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, which play a crucial role in regulating intracellular signaling pathways. It mimics phosphotyrosine substrates, thereby inhibiting the activity of enzymes like Tyrosyl-DNA phosphodiesterase I. This inhibition disrupts signaling pathways involved in cell growth and differentiation, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Methyl-3,4-dephostatin is compared with other similar compounds such as:
Ethyl-3,4-dephostatin: A stable analog with similar inhibitory effects on protein tyrosine phosphatases.
Dephostatin: The parent compound with broader inhibitory effects but less stability.
APX2009: Another inhibitor with different specificity and potency.
Uniqueness
Methyl-3,4-dephostatin stands out due to its stability and selective inhibition of specific protein tyrosine phosphatases, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
173043-84-0 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-(3,4-dihydroxyphenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3 |
InChI Key |
XAKAQCMEMMZUEO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC(=C(C=C1)O)O)N=O |
Canonical SMILES |
CN(C1=CC(=C(C=C1)O)O)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MN30; MD; Methyl-3,4-dephostatin; 3,4-Dephostatin; 3,4 Dephostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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